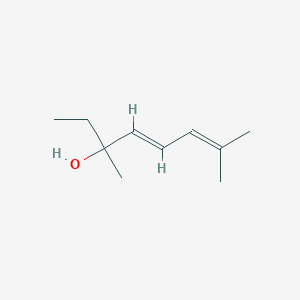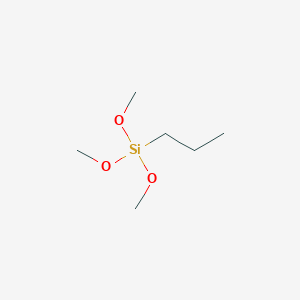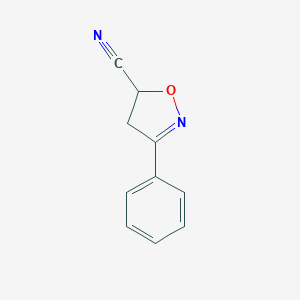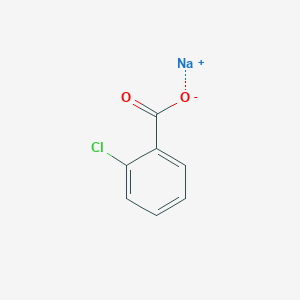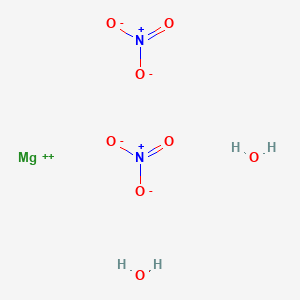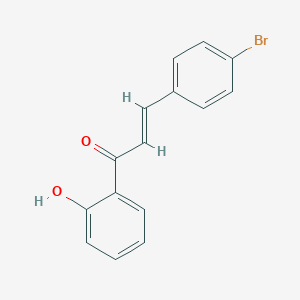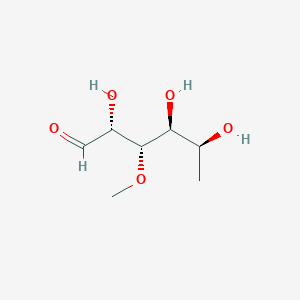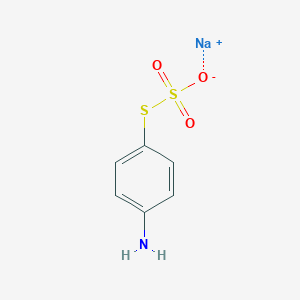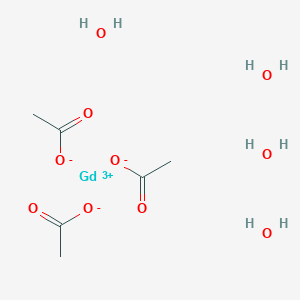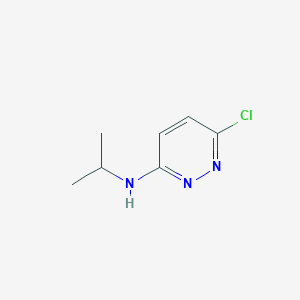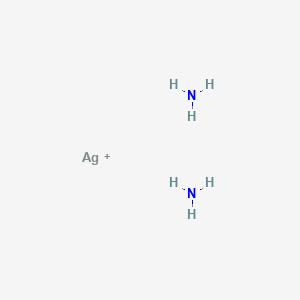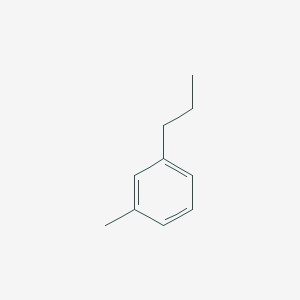![molecular formula C8H16OSi B093083 [(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane CAS No. 17869-77-1](/img/structure/B93083.png)
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane
概要
説明
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is a compound that falls within the broader class of organosilicon compounds, which are characterized by the presence of carbon-silicon bonds. These compounds are of significant interest due to their utility in various synthetic applications, including polymerization and the formation of cyclic structures with silicon-containing moieties.
Synthesis Analysis
The synthesis of organosilicon compounds often involves the use of a two-step synthetic process, as seen in the preparation of trimethylsiloxy-substituted 1-oxa-2,5-disilacyclopentanes from vinylpentamethyldisiloxane and other vinyl-substituted silanes . A modified Peterson mechanism is another common synthetic route, which was employed in the synthesis of bis(trimethylsilyl)silenes from corresponding silanol precursors . These methods highlight the versatility of silicon chemistry in generating complex structures with varying substituents.
Molecular Structure Analysis
The molecular structure of organosilicon compounds is often elucidated using spectroscopic techniques such as NMR and IR spectroscopy, as well as mass spectrometry . X-ray structural analyses can also provide definitive structural information, particularly for cyclic silicon compounds . The presence of trimethylsiloxy groups and their arrangement around the silicon atoms can significantly influence the molecular geometry and, consequently, the reactivity of these compounds.
Chemical Reactions Analysis
Organosilicon compounds can undergo a variety of chemical reactions, including anionic ring-opening polymerization (AROP) to yield polymers with silicon-containing backbones . The dimerization of silenes is another reaction that demonstrates the influence of solvent on the regiospecificity of the reaction, leading to different cyclic structures based on the solvent's donating ability . Additionally, the oxidation of methylsilenes with molecular oxygen has been studied, revealing that the number of methyl groups and the ionization potential of the silenes can affect their reactivity towards oxygen .
Physical and Chemical Properties Analysis
The physical and chemical properties of organosilicon compounds, such as molecular weights and spectroscopic characteristics, are crucial for understanding their behavior and potential applications. For instance, the molecular weights of certain trimethylsiloxy-substituted compounds have been determined by GC/MS and high-resolution mass spectrometry . The reactivity of these compounds towards other reagents, such as titanium tetrachloride, can lead to the formation of different cyclic structures, indicating their potential as precursors in synthetic chemistry .
科学的研究の応用
Summary of the Application
“[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane” is used in the synthesis of unsymmetrical bifunctional 1,1,3,3-tetramethyldisiloxane derivatives via subsequent hydrosilylation of alkenes and alkynes . This methodology has vast functional group tolerance and is extremely efficient towards the formation of novel disiloxane-based building blocks .
Methods of Application or Experimental Procedures
The synthesis involves the transition metal ™ catalyzed addition of Si–H bonds to unsaturated bonds, which is a powerful and commonly used method for the preparation of silicon-based compounds . The hydrosilylation of carbon–carbon triple bonds (C≡C) by 1,1,3,3-tetramethyldisiloxane or its monofunctionalized derivatives is a key step in this process .
Results or Outcomes
The result of this process is the formation of novel disiloxane-based building blocks. These compounds have potential applications in the synthesis of natural products, anti-corrosive coatings, hybrid materials, electrolytes, or polymer fire retardants .
2. Production of Polymers
Summary of the Application
“[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane” is used as a cross-linking agent in the production of polymers .
Results or Outcomes
The result of this process is the formation of cross-linked polymers. These materials have improved properties such as increased strength, stability, and resistance to environmental factors .
3. Ophthalmic Formulations
Summary of the Application
“[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane” is used as an additive in ophthalmic formulations .
Results or Outcomes
The result of this process is the production of improved ophthalmic formulations. These formulations may have enhanced properties such as increased stability, improved drug delivery, or better patient compliance .
4. Proteomics Research
Specific Scientific Field
This application falls under the field of Biochemistry , specifically in proteomics research .
Summary of the Application
“[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane” is used as a biochemical in proteomics research . Proteomics is
Safety And Hazards
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane is classified as a flammable liquid (Flam. Liq. 2) according to the CLP (Classification Labelling and Packaging) Regulation . The flash point is 20 °C . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .
将来の方向性
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane can be used with ethylene glycol as a cross-linking agent . It has been shown to have synergy with other monomers during copolymerization, which may improve its effectiveness in the production of polymers . This suggests potential future directions in the field of polymer production.
特性
IUPAC Name |
trimethyl(2-methylbut-3-yn-2-yloxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16OSi/c1-7-8(2,3)9-10(4,5)6/h1H,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNRUXZIXAXHXTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C#C)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90170524 | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(1,1-Dimethyl-2-propynyl)oxy]trimethylsilane | |
CAS RN |
17869-77-1 | |
| Record name | [(1,1-Dimethyl-2-propyn-1-yl)oxy]trimethylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17869-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017869771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ((1,1-Dimethyl-2-propynyl)oxy)trimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90170524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(1,1-dimethyl-2-propynyl)oxy]trimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.006 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ((1,1-DIMETHYL-2-PROPYNYL)OXY)TRIMETHYLSILANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y99V7Z7VXG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

